N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Description
N-[2-(2,7-Dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a 2,4,6-trimethylbenzenesulfonyl group linked to a 2,7-dimethylindole moiety via an ethylamine spacer. The 2,4,6-trimethylbenzenesulfonamide group is a common motif in bioactive molecules, influencing solubility, stability, and receptor interactions . The 2,7-dimethylindole moiety may confer unique electronic or steric properties, distinguishing it from simpler sulfonamide derivatives.
Properties
Molecular Formula |
C21H26N2O2S |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H26N2O2S/c1-13-11-15(3)21(16(4)12-13)26(24,25)22-10-9-18-17(5)23-20-14(2)7-6-8-19(18)20/h6-8,11-12,22-23H,9-10H2,1-5H3 |
InChI Key |
SHVITNQCNJKJAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C)CCNS(=O)(=O)C3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 2,7-Dimethylindole-3-acetaldehyde
A modified Henry reaction followed by reduction is described in:
Direct Alkylation of 2,7-Dimethylindole
Alternative approaches involve alkylation of 2,7-dimethylindole with chloroacetonitrile, followed by nitrile reduction:
-
Alkylation : Treat 2,7-dimethylindole with chloroacetonitrile/K₂CO₃ in DMF at 80°C.
-
Reduction : Use LiAlH₄ or BH₃·THF to reduce the nitrile to ethylamine.
Advantage : Avoids nitro intermediates but requires stringent moisture control.
Sulfonylation with 2,4,6-Trimethylbenzenesulfonyl Chloride
The final step couples the ethylamine intermediate with the sulfonyl chloride:
Standard Sulfonamide Formation
-
Dissolve 2-(2,7-dimethyl-1H-indol-3-yl)ethylamine (1 equiv) in anhydrous THF or CH₂Cl₂.
-
Add 2,4,6-trimethylbenzenesulfonyl chloride (1.2 equiv) and triethylamine (2 equiv) dropwise at 0°C.
-
Stir at room temperature for 4–12 hours.
-
Quench with H₂O, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc = 3:1).
Yield : 55–70% (based on analogous reactions in).
Optimized Conditions for Sterically Hindered Systems
To address steric hindrance from the mesityl group:
Critical Reaction Parameters
Spectroscopic Characterization
Successful synthesis is confirmed via:
-
-
δ 7.20–7.40 (m, aromatic H from indole and mesityl).
-
δ 3.85 (t, J = 6.8 Hz, –CH₂NH–).
-
δ 2.60 (s, mesityl –CH₃).
-
-
ESI-MS : [M+H]⁺ at m/z 385.2 (calculated for C₂₂H₂₈N₂O₂S).
Industrial-Scale Considerations
For bulk production:
-
Continuous Flow Reactors : Enhance mixing and heat transfer during sulfonylation.
-
Crystallization : Replace chromatography with antisolvent (hexane) precipitation to reduce costs.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Indole N-H reactivity | Use Boc-protected intermediates |
| Sulfonyl chloride hydrolysis | Anhydrous conditions, molecular sieves |
| Low amine nucleophilicity | Activate with NaH or K₂CO₃ |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Reductive Amination | 70 | 98 | High |
| Direct Alkylation | 65 | 95 | Moderate |
| Optimized Sulfonylation | 75 | 99 | High |
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Rings
- N-[2-(1H-Indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide (): This compound replaces the 2,4,6-trimethylphenyl group with a 2,5-dimethoxybenzene and lacks methyl groups on the indole ring. Its molecular weight (360.43 g/mol) is lower than the target compound’s estimated 397.53 g/mol due to fewer methyl groups .
N-(2,4-Dimethyl-6-(p-tolylethynyl)phenyl)-2,4,6-trimethylbenzenesulfonamide (1s, ) :
Features a p-tolylethynyl-substituted phenyl group instead of an indole. The ethynyl linker enhances rigidity and conjugation, as evidenced by IR peaks at 2207 cm⁻¹ (C≡C stretch). The melting point (161–162°C) reflects high crystallinity, likely due to planar aromatic stacking .
Side-Chain Modifications
- 3-(Diisopropoxyphosphoryl)-N,N-dimethyl-N-(3-(2,4,6-trimethylphenylsulfonamido)propyl)propan-1-aminium bromide (3H, ) :
Incorporates a quaternary ammonium-phosphonate side chain, increasing hydrophilicity and antimicrobial activity. The bulky substituents may hinder membrane penetration compared to the target compound’s simpler ethyl-indole chain .
Antimicrobial Activity
Compound 3H () demonstrates antimicrobial properties attributed to its quaternary ammonium group, which disrupts bacterial membranes. In contrast, indole-containing sulfonamides like the target compound may target eukaryotic enzymes (e.g., acyl protein thioesterases) due to indole’s role in modulating protein-protein interactions .
Coordination Chemistry
The sulfonamide tmbSO2-dienH () forms chiral fac-[Re(CO)₃L] complexes, highlighting the utility of 2,4,6-trimethylbenzenesulfonamides in metal coordination. The target compound’s indole group could introduce additional π-stacking interactions in similar complexes .
Data Tables
Table 1. Structural and Physical Properties of Selected Sulfonamides
Table 2. Spectral Data Comparison
*Predicted based on analogs.
Research Findings and Implications
- Chirality and Coordination : The indole moiety in the target compound could introduce axial chirality or π-interactions in metal complexes, as seen in ’s Re complexes .
- Antimicrobial vs. Enzymatic Targets : While quaternary ammonium derivatives () target membranes, indole sulfonamides may inhibit enzymes like acyl protein thioesterases () .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide, and how can purity/yield be maximized?
- Methodology : Multi-step synthesis typically involves coupling a functionalized indole derivative (e.g., 2,7-dimethylindole) with a sulfonamide precursor. Key steps include:
- Nucleophilic substitution : Reacting 2-(2,7-dimethyl-1H-indol-3-yl)ethylamine with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Purification : Use flash chromatography (hexane/ethyl acetate gradients) or recrystallization (methanol/water) to isolate the product. Monitor purity via HPLC (>95% by area) and confirm structure with -/-NMR .
- Critical Parameters : Control reaction temperature (0–25°C) to minimize sulfonamide decomposition. Use anhydrous solvents to prevent hydrolysis .
Q. How is the molecular structure of this compound validated experimentally?
- Techniques :
- X-ray crystallography : Resolve bond lengths/angles (e.g., indole-sulfonamide dihedral angles ~60–65°) and confirm stereochemistry. Use SHELXL for refinement .
- Spectroscopy : -NMR (e.g., indole NH proton at δ 10–11 ppm, sulfonamide SO symmetry in -NMR) and HRMS (exact mass ± 3 ppm) .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Screening Protocols :
- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms via fluorometric assays (IC values).
- Cellular assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activity?
- Case Study : If conflicting IC values arise (e.g., COX-2 inhibition vs. unrelated targets), analyze protein-ligand co-crystal structures. For example:
- Hydrogen bonding : Sulfonamide SO group interacts with Arg-120/His-94 in COX-2 .
- Steric effects : 2,4,6-Trimethyl groups may hinder binding in certain conformations. Compare with analogues lacking methyl substituents .
Q. What strategies mitigate synthetic byproducts during scale-up?
- Challenges : Dimethylindole ethylamine intermediates may form Schiff bases or oxidize.
- Solutions :
- Protecting groups : Use Boc or Fmoc for amine protection during coupling .
- Flow chemistry : Optimize residence time (e.g., 30 min at 50°C) to suppress side reactions .
- Analytical QC : Track byproducts via LC-MS and adjust stoichiometry (amine:sulfonyl chloride ≥1:1.2) .
Q. How do substituents on the indole and sulfonamide moieties influence structure-activity relationships (SAR)?
- Systematic Analysis :
- Indole modifications : 2,7-Dimethyl groups enhance lipophilicity (logP ~3.5), improving blood-brain barrier penetration vs. unsubstituted indoles (logP ~2.1) .
- Sulfonamide variations : Trimethylbenzenesulfonamide increases steric bulk, reducing off-target binding compared to smaller aryl sulfonamides .
- Experimental Design : Synthesize analogues (e.g., 5-fluoroindole or 4-methylsulfonamide) and compare bioactivity/pK .
Q. What computational tools predict metabolic stability or toxicity?
- In silico Methods :
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., demethylation at indole-2/7 positions) .
- Toxicity Profiling : Derek Nexus identifies potential hepatotoxicity from sulfonamide bioactivation to reactive intermediates .
- Validation : Cross-check with in vitro microsomal stability assays (e.g., t in human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
